N-[(5-Bromo-1,3-benzothiazol-2-yl)methyl]-2-chloroacetamide
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Overview
Description
N-[(5-Bromo-1,3-benzothiazol-2-yl)methyl]-2-chloroacetamide is a compound that belongs to the benzothiazole family, which is known for its diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-Bromo-1,3-benzothiazol-2-yl)methyl]-2-chloroacetamide typically involves the condensation of 5-bromo-2-aminobenzothiazole with chloroacetyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction conditions often include maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as using recyclable catalysts and minimizing waste, are increasingly being adopted in industrial settings .
Chemical Reactions Analysis
Types of Reactions
N-[(5-Bromo-1,3-benzothiazol-2-yl)methyl]-2-chloroacetamide can undergo various chemical reactions, including:
Nucleophilic substitution: The chloroacetamide group can be substituted by nucleophiles such as amines or thiols.
Oxidation and reduction: The benzothiazole ring can participate in oxidation and reduction reactions, altering its electronic properties.
Coupling reactions: The bromine atom on the benzothiazole ring can be involved in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures
Common Reagents and Conditions
Nucleophilic substitution: Reagents like primary or secondary amines, thiols, and alcohols in the presence of a base (e.g., sodium hydroxide) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling reactions: Palladium catalysts and appropriate ligands under inert atmosphere conditions
Major Products Formed
Nucleophilic substitution: Formation of N-substituted acetamides.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced benzothiazole derivatives.
Coupling reactions: Formation of biaryl or aryl-alkene derivatives
Scientific Research Applications
N-[(5-Bromo-1,3-benzothiazol-2-yl)methyl]-2-chloroacetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential in developing new drugs, particularly for its anti-tubercular and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of N-[(5-Bromo-1,3-benzothiazol-2-yl)methyl]-2-chloroacetamide involves its interaction with specific molecular targets. In antimicrobial applications, it may inhibit key enzymes or disrupt cell membrane integrity. In anticancer research, it may interfere with cell division or induce apoptosis in cancer cells. The exact molecular pathways can vary depending on the specific application and target organism .
Comparison with Similar Compounds
Similar Compounds
- N-(5-Bromo-2-pyridinyl)-2-chloroacetamide
- N-(5-Bromo-1,3-benzothiazol-2-yl)-4-(4-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide
- N-(5-Bromo-1,3-benzothiazol-2-yl)-2,7,7-trimethyl-5-oxo-4-(2,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide .
Uniqueness
N-[(5-Bromo-1,3-benzothiazol-2-yl)methyl]-2-chloroacetamide is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties can influence its reactivity and interaction with biological targets, making it a valuable compound for various research applications .
Properties
IUPAC Name |
N-[(5-bromo-1,3-benzothiazol-2-yl)methyl]-2-chloroacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrClN2OS/c11-6-1-2-8-7(3-6)14-10(16-8)5-13-9(15)4-12/h1-3H,4-5H2,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBABACODTMAIKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)N=C(S2)CNC(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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